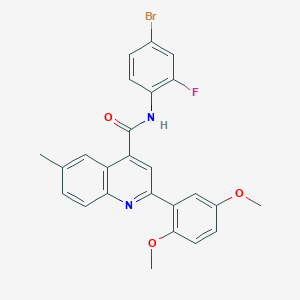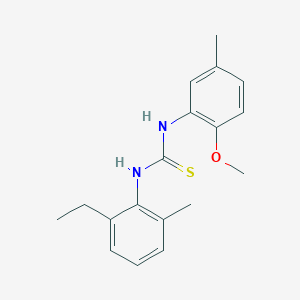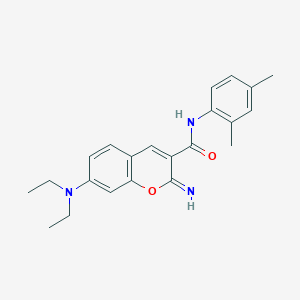
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. One common approach for synthesizing such compounds includes the condensation of aminomethylquinoline carboxylic acid derivatives with amines or sulfonamides, followed by subsequent modifications like hydrogenolysis and reaction with halides to introduce specific substituents (Gracheva et al., 1982)(Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982).
Molecular Structure Analysis
The molecular structure of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. Substituents on this core, such as bromo, fluoro, methoxy, and methyl groups, significantly influence the molecule's electronic properties and reactivity. Crystal structure analysis and techniques such as FT-IR, FT-Raman, and NBO analyses provide insights into the compound's structural features, including bond lengths, angles, and the distribution of electron density across the molecule (Babashkina et al., 2022)(Babashkina, M. G., & Safin, D., 2022).
Scientific Research Applications
Analytical Detection and Quantification
One study describes the analytical challenges posed by novel psychoactive substances like 25B-NBOMe, a compound structurally related to the one . The study developed a rapid and selective method for the extraction and determination of such substances in blood samples using UPLC-MS/MS techniques. This research highlights the importance of developing sensitive and specific analytical methods for detecting psychoactive substances in biological materials, which can be applied in forensic toxicology and clinical diagnostics (Wiergowski et al., 2017).
Pharmacokinetics and Metabolism
Another aspect of scientific research applications involves understanding the metabolism and disposition of psychoactive compounds. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways, including oxidative deamination and hydroxylation, which can inform the pharmacokinetic profiles of related compounds. Such information is crucial for drug development, safety evaluation, and therapeutic monitoring (Renzulli et al., 2011).
Toxicological Studies
Toxicological studies on compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide, such as 2C-B, provide valuable data on the potential health risks associated with exposure to novel psychoactive substances. Research findings can inform public health policies, drug abuse prevention strategies, and medical treatment protocols for intoxications. Studies have documented the occurrence of severe intoxications and fatalities associated with psychoactive substance use, emphasizing the need for awareness and regulatory measures to mitigate these risks (Spoelder et al., 2019).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrFN2O3/c1-14-4-7-21-17(10-14)18(25(30)29-22-8-5-15(26)11-20(22)27)13-23(28-21)19-12-16(31-2)6-9-24(19)32-3/h4-13H,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPWMTYBQBLPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)Br)F)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)
![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)
![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)
![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)
![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)
![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)